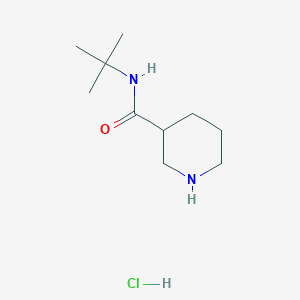
N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride
Descripción general
Descripción
“N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride” likely refers to a chemical compound that contains a piperidine ring, a common feature in many pharmaceuticals and natural products . The “tert-Butyl” group and “carboxamide” group suggest that this compound might have interesting chemical properties and could be a subject of research in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butyl group attached to a carboxamide group .Chemical Reactions Analysis
The tert-butyl group in this compound could potentially undergo various reactions. For example, the deprotection of the N-Boc group from a structurally diverse set of compounds has been reported .Physical And Chemical Properties Analysis
Based on the similar compound “N-(tert-Butyl)hydroxylamine Hydrochloride”, it can be inferred that “N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride” might be a solid at 20 degrees Celsius and could be hygroscopic .Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
Synthesis Approaches : N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride is synthesized through various chemical processes. For example, Zhang Guan-you (2010) discussed the synthesis of 4-Chloropiperidine Hydrochloride, starting from piperidin-4-one hydrochloride, followed by reduction and N-carbonylation to obtain tert-butyl-4-hydroxy pi-peridine-l-carboxylate (Zhang Guan-you, 2010).
Characterization and Biological Evaluation : The compound has been characterized through spectroscopic methods like LCMS, NMR, and X-ray diffraction. For instance, a study by Sanjeevarayappa et al. (2015) synthesized a related compound and characterized it through various spectroscopic techniques, also evaluating its antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Asymmetric Synthesis for Therapeutic Application : The compound has been used in asymmetric synthesis, particularly in developing nociceptin antagonists, as noted by Jona et al. (2009), who synthesized a related compound for this purpose (Jona et al., 2009).
Molecular Structure Analysis
Crystal Structure Determination : Detailed analysis of the crystal structure of related compounds has been carried out to understand their molecular architecture. For example, a study by Gholivand et al. (2009) synthesized a novel carbacylamidophosphate and analyzed its structural and conformational properties using X-ray diffraction (Gholivand et al., 2009).
Synthesis and Structural Analysis of Derivatives : Various derivatives have been synthesized and analyzed for their molecular structures. A study by Moriguchi et al. (2014) synthesized a cyclic amino acid ester from a related compound and characterized its structure via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Application in Medicinal Chemistry
Role in Drug Development : The compound has been used in the synthesis of potential drug candidates. For instance, Tokuhara et al. (2018) identified a related compound as a potent renin inhibitor, highlighting its role in drug discovery and development (Tokuhara et al., 2018).
Synthesis of Therapeutically Relevant Compounds : Its derivatives are used in synthesizing compounds with potential therapeutic applications. A study by Philip et al. (2020) reviewed the use of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines, which include structurally diverse piperidines and related derivatives (Philip et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
N-tert-butylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQKVBHVXRAXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-3-piperidinecarboxamide hydrochloride | |
CAS RN |
937725-07-0 | |
| Record name | 3-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937725-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate](/img/structure/B1398311.png)
![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)

![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)
![1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398319.png)
